molecular formula C19H21ClN2O B5792943 1-(4-chlorophenyl)-4-(3,4-dimethylbenzoyl)piperazine

1-(4-chlorophenyl)-4-(3,4-dimethylbenzoyl)piperazine

Numéro de catalogue B5792943
Poids moléculaire: 328.8 g/mol
Clé InChI: BLIKUDGXQGBOSA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-chlorophenyl)-4-(3,4-dimethylbenzoyl)piperazine, commonly known as CDMB-PZ, is a chemical compound that belongs to the piperazine family. It is a potent and selective inhibitor of the dopamine transporter, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).

Mécanisme D'action

CDMB-PZ works by inhibiting the reuptake of dopamine by the dopamine transporter, which leads to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels can improve the symptoms of Parkinson's disease and 1-(4-chlorophenyl)-4-(3,4-dimethylbenzoyl)piperazine.
Biochemical and Physiological Effects:
CDMB-PZ has been shown to increase dopamine levels in the brain, which can improve the symptoms of Parkinson's disease and 1-(4-chlorophenyl)-4-(3,4-dimethylbenzoyl)piperazine. It has also been shown to have anxiolytic and antidepressant effects in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using CDMB-PZ in lab experiments is its high selectivity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine transporters in the brain. However, one limitation of using CDMB-PZ is its low solubility in water, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for the study of CDMB-PZ. One direction is the development of more potent and selective dopamine transporter inhibitors for the treatment of neurological disorders. Another direction is the investigation of the long-term effects of CDMB-PZ on dopamine levels in the brain and its potential for neuroprotection. Additionally, the use of CDMB-PZ as a tool in neuroscience research to study the role of dopamine transporters in the brain could lead to a better understanding of the underlying mechanisms of neurological disorders.

Méthodes De Synthèse

CDMB-PZ can be synthesized using a multistep process that involves the reaction of 4-chlorobenzophenone with piperazine followed by the Friedel-Crafts acylation of 3,4-dimethylbenzoic acid. The final product is obtained after purification using column chromatography.

Applications De Recherche Scientifique

CDMB-PZ has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and 1-(4-chlorophenyl)-4-(3,4-dimethylbenzoyl)piperazine. It has been shown to increase dopamine levels in the brain, which is a key neurotransmitter involved in the regulation of movement, attention, and mood. CDMB-PZ has also been investigated for its potential use as a tool in neuroscience research to study the role of dopamine transporters in the brain.

Propriétés

IUPAC Name

[4-(4-chlorophenyl)piperazin-1-yl]-(3,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O/c1-14-3-4-16(13-15(14)2)19(23)22-11-9-21(10-12-22)18-7-5-17(20)6-8-18/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIKUDGXQGBOSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.